molecular formula C14H22N4O B2645247 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide CAS No. 1797291-95-2

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide

Cat. No.: B2645247
CAS No.: 1797291-95-2
M. Wt: 262.357
InChI Key: ZBISLOIOTLOXIU-UHFFFAOYSA-N
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Description

N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide is a synthetic chemical compound featuring a pyrimidine core substituted with a piperidine group and an isobutyramide moiety. This structure incorporates key elements prevalent in modern medicinal chemistry, particularly in the development of kinase inhibitors . The piperidine ring is a privileged scaffold in pharmaceuticals, known to enhance a molecule's druggability, influence its pharmacokinetic properties, and facilitate interaction with various biological targets . The specific substitution pattern on the pyrimidine ring is a common feature in compounds designed for probing protein kinase function . This compound is of significant interest for early-stage drug discovery research. Its molecular framework suggests potential for application in neurological disease research, given that similar piperidine-containing structures are investigated as potent inhibitors of kinases like GSK-3β, which is a key target in Alzheimer's disease pathomechanisms . Furthermore, the structural analogy to known compounds positions it as a valuable intermediate or building block for generating chemical libraries. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop multifunctional ligands, or as a precursor in the synthesis of more complex molecules for high-throughput screening . The product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications. Safety data for this specific compound should be reviewed prior to use.

Properties

IUPAC Name

2-methyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-11(2)14(19)16-10-12-15-7-6-13(17-12)18-8-4-3-5-9-18/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBISLOIOTLOXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NC=CC(=N1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide typically involves the reaction of a piperidine derivative with a pyrimidine derivative under specific conditions. One common method involves the use of a Buchwald-Hartwig amination reaction, where the piperidine derivative is reacted with a pyrimidine chloride in the presence of a palladium catalyst, such as Pd2(dba)3, and a ligand like xantphos, along with a base such as cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic route. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or other enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound N-(1-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)isobutyramide (14b) () serves as a pertinent structural analogue. Key differences include:

  • Substituents : Compound 14b incorporates chloro , fluoro , trifluoromethyl , and sulfonyl groups on the phenyl and pyrimidine rings, whereas the target compound lacks these electron-withdrawing substituents.
  • Molecular Weight : The target compound (248.3 g/mol) is significantly smaller than 14b (549.06 g/mol), primarily due to the absence of heavy halogen atoms and sulfonyl groups .
  • Synthetic Complexity : The synthesis of 14b involves multi-step functionalization (e.g., sulfonation, halogenation), while the target compound likely requires simpler amide coupling or alkylation steps.

Structural Validation and Analytical Methods

Both compounds rely on advanced analytical techniques for characterization:

  • Mass Spectrometry : Compound 14b was validated via high-resolution mass spectrometry (HRMS), with a calculated mass of 549.0599 and observed mass of 549.0602 , confirming successful synthesis .
  • These tools ensure accuracy in bond lengths, angles, and stereochemistry, which are vital for SAR studies .

Biological Activity

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including data tables, case studies, and detailed research results.

Chemical Structure and Properties

The compound this compound consists of a piperidine ring attached to a pyrimidine moiety, with an isobutyramide functional group. This unique structure is hypothesized to contribute to its biological efficacy.

Molecular Formula

  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 250.31 g/mol

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases, which play crucial roles in various cellular processes, including proliferation and apoptosis.
  • Anti-inflammatory Properties : Studies suggest that it may reduce the production of pro-inflammatory cytokines, indicating potential use in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary findings indicate cytotoxic effects on certain cancer cell lines, suggesting a potential role in oncology.

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (µM)Reference
GSK-3β InhibitionHT-22 Cells20 - 1314
CytotoxicityBV-2 Microglial Cells>10
Anti-inflammatoryLPS-induced Model1

Case Study 1: GSK-3β Inhibition

In a study assessing the GSK-3β inhibitory activity of various compounds including this compound, it was found that the compound exhibited significant inhibitory effects at concentrations ranging from 20 µM to 1314 µM. This activity correlates with reduced cell viability in cancer models, indicating its potential as an anti-cancer agent.

Case Study 2: Anti-inflammatory Effects

A separate investigation into the compound's anti-inflammatory properties demonstrated that it effectively suppressed nitric oxide production and pro-inflammatory cytokines in an LPS-induced model. At a concentration of just 1 µM, the compound significantly reduced levels of IL-6 and NO, showcasing its therapeutic potential in treating inflammatory conditions.

Discussion

The biological activity of this compound suggests promising avenues for further research. Its ability to inhibit key kinases and exert anti-inflammatory effects positions it as a candidate for drug development targeting both cancer and inflammatory diseases.

Future Directions

Future research should focus on:

  • In Vivo Studies : To validate the efficacy observed in vitro.
  • Mechanistic Studies : To elucidate the precise pathways affected by the compound.
  • Toxicology Assessments : To evaluate safety profiles before clinical applications.

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